

# Keverprazan vs. Lansoprazole: An In Vivo Efficacy Comparison for Acid Suppression

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive in vivo comparison of **Keverprazan**, a potassium-competitive acid blocker (P-CAB), and Lansoprazole, a proton pump inhibitor (PPI). We will delve into their comparative efficacy in acid suppression and ulcer healing, supported by experimental data. This analysis will also cover their distinct mechanisms of action and the experimental models used for their evaluation.

# **Executive Summary**

**Keverprazan** demonstrates a more potent and sustained inhibition of gastric acid secretion compared to lansoprazole in preclinical models.[1] Clinical studies further establish that **Keverprazan** is non-inferior to lansoprazole in the healing of duodenal ulcers and erosive esophagitis, with a comparable safety profile.[2][3][4][5] The fundamental difference in their mechanism of action—reversible potassium competition versus irreversible proton pump inhibition—underpins the observed differences in their pharmacodynamic profiles.

## **Data Presentation: Comparative Efficacy**

The following tables summarize the key quantitative data from clinical trials comparing the efficacy of **Keverprazan** and Lansoprazole in treating acid-related disorders.

Table 1: Duodenal Ulcer Healing Rates (Phase III Clinical Trial)[4][6]



| Treatment<br>Group     | Healing Rate<br>at Week 4 (Full<br>Analysis Set) | Healing Rate<br>at Week 6 (Full<br>Analysis Set) | Healing Rate<br>at Week 4 (Per<br>Protocol Set) | Healing Rate<br>at Week 6 (Per<br>Protocol Set) |
|------------------------|--------------------------------------------------|--------------------------------------------------|-------------------------------------------------|-------------------------------------------------|
| Keverprazan (20<br>mg) | 83.9% (151/180)                                  | 94.4% (170/180)                                  | 86.8% (144/166)                                 | 98.2% (163/166)                                 |
| Lansoprazole (30 mg)   | 80.3% (143/178)                                  | 93.3% (166/178)                                  | 85.6% (143/167)                                 | 97.6% (163/167)                                 |

Table 2: Duodenal Ulcer Healing Rates (Phase II Clinical Trial)[4]

| Treatment Group      | Healing Rate at Week 4 | Healing Rate at Week 6 |
|----------------------|------------------------|------------------------|
| Keverprazan (20 mg)  | 87.27%                 | 96.36%                 |
| Keverprazan (30 mg)  | 90.16%                 | 98.36%                 |
| Lansoprazole (30 mg) | 79.69%                 | 92.19%                 |

## **Mechanism of Action: A Tale of Two Inhibitors**

The primary target for both **Keverprazan** and Lansoprazole is the H+/K+-ATPase, or proton pump, located in the gastric parietal cells. However, their mode of inhibition differs significantly.

Lansoprazole, as a PPI, is a prodrug that requires activation in the acidic environment of the parietal cell's secretory canaliculi.[7] The activated form then covalently binds to cysteine residues on the proton pump, leading to irreversible inhibition.[7]

In contrast, **Keverprazan**, a P-CAB, does not require acid activation. It competitively and reversibly binds to the potassium-binding site of the H+/K+-ATPase, thereby blocking the final step in the gastric acid secretion pathway.[7]





Click to download full resolution via product page

Signaling Pathway of Gastric Acid Secretion and Inhibition

# **Experimental Protocols**

Standard preclinical in vivo models are employed to evaluate the efficacy of anti-ulcer agents like **Keverprazan** and Lansoprazole.



# **Pylorus Ligation-Induced Ulcer Model in Rats**

This model assesses the ability of a compound to reduce gastric acid secretion and prevent ulcer formation due to acid accumulation.

#### Protocol Outline:[1]

- Animal Model: Male Wistar rats are typically used.
- Fasting: Animals are fasted for 24-48 hours before the experiment to ensure an empty stomach.
- Drug Administration: Test compounds (Keverprazan or Lansoprazole) or vehicle are administered orally or intraperitoneally at predetermined doses.
- Surgical Procedure: Under anesthesia, a midline abdominal incision is made, and the pyloric end of the stomach is ligated to prevent gastric emptying.
- Incubation Period: The animals are allowed to recover for a specified period (e.g., 4-19 hours), during which gastric acid accumulates.
- Sample Collection and Analysis: Animals are euthanized, and the stomach is dissected. The
  gastric contents are collected to measure volume, pH, and total acidity. The stomach lining is
  examined for ulcers, and an ulcer index is calculated.

### **Ethanol-Induced Gastric Ulcer Model in Rats**

This model evaluates the cytoprotective effects of a drug against a necrotizing agent.

#### Protocol Outline:[8]

- Animal Model: Male Wistar rats are commonly used.
- Fasting: Animals are fasted for 24 hours prior to the experiment.
- Drug Administration: The test compounds (Keverprazan or Lansoprazole) or vehicle are administered orally.



- Ulcer Induction: After a specific time (e.g., 30-60 minutes), absolute ethanol is administered orally to induce gastric lesions.
- Evaluation: After a set period (e.g., 1 hour), the animals are euthanized, and their stomachs are removed. The stomachs are then opened along the greater curvature and examined for the presence and severity of ulcers, which are scored to determine an ulcer index.





Click to download full resolution via product page

General Experimental Workflow for In Vivo Ulcer Models

## **Comparative Pharmacodynamics**

A preclinical study in rats demonstrated that **Keverprazan** is more effective and has a longer-lasting inhibitory effect on gastric acid secretion compared to lansoprazole.[1] This is consistent with the pharmacodynamic profiles of P-CABs, which exhibit a rapid onset of action and prolonged acid suppression.[7] In a clinical study with healthy volunteers, a single 20 mg dose of **keverprazan** resulted in a 24-hour intragastric pH > 3 holding time ratio (HTR) of 85.5%, which increased to 99.6% after seven days of dosing.[6]

## Conclusion

The available in vivo data from both preclinical and clinical studies indicate that **Keverprazan** is a highly effective inhibitor of gastric acid secretion, with a pharmacodynamic profile that may offer advantages over traditional PPIs like lansoprazole. Its non-inferiority in clinical endpoints for duodenal ulcer and erosive esophagitis healing, coupled with a comparable safety profile, positions **Keverprazan** as a significant therapeutic alternative in the management of acid-related disorders. Future research should continue to explore the long-term efficacy and safety of **Keverprazan** in a broader range of patient populations and acid-related conditions.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Keverprazan, a novel potassium-competitive acid blocker: Multiple oral doses safety, tolerability, pharmacokinetics, and pharmacodynamics in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Keverprazan vs. Lansoprazole for duodenal ulcer :- Medznat [medznat.com.ua]
- 3. Efficacy and Safety of Keverprazan Compared With Lansoprazole in the Treatment of Duodenal Ulcer: A Phase III, Randomized, Double-Blind, Multicenter Trial - PubMed



[pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Efficacy and Safety of Keverprazan Compared With Lansoprazole in the Treatment of Duodenal Ulcer: A Phase III, Randomized, Double-Blind, Multicenter Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ovid.com [ovid.com]
- 8. Effects of lansoprazole on ethanol-induced injury and PG synthetic activity in rat gastric mucosa PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Keverprazan vs. Lansoprazole: An In Vivo Efficacy Comparison for Acid Suppression]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15591018#validating-keverprazan-efficacy-against-lansoprazole-in-vivo]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com